

Technical Support Center: NHS-PEG4-(m-PEG12)3-ester

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Compound of Interest

Compound Name: NHS-PEG4-(m-PEG12)3-ester

Cat. No.: B6363023 Get Quote

Welcome to the technical support center for the storage and handling of **NHS-PEG4-(m-PEG12)3-ester**. This guide is designed for researchers, scientists, and drug development professionals to provide clear and concise information for the successful use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for NHS-PEG4-(m-PEG12)3-ester?

NHS-PEG4-(m-PEG12)3-ester is moisture-sensitive and should be stored at -20°C with a desiccant.[1][2][3][4][5][6] Proper storage is critical to maintain the reactivity of the NHS ester group.

Q2: How should I handle the reagent upon receiving it?

Upon receipt, store the vial desiccated at -20°C.[7] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening.[1][2][3][4] This prevents moisture from condensing inside the vial, which can lead to hydrolysis of the NHS ester.

Q3: Can I prepare a stock solution of NHS-PEG4-(m-PEG12)3-ester?

It is strongly recommended to dissolve the **NHS-PEG4-(m-PEG12)3-ester** immediately before use.[1][2][3][4] The NHS-ester moiety is susceptible to hydrolysis in the presence of moisture,



and preparing stock solutions for storage can lead to a loss of reactivity.[1][2][3][4] Any unused reconstituted reagent should be discarded.[1][3]

Q4: In which solvents can I dissolve NHS-PEG4-(m-PEG12)3-ester?

This reagent is soluble in water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][3][8] For conjugation reactions, the reagent is first dissolved in an organic solvent and then diluted into an appropriate aqueous reaction buffer.[1][3]

Q5: What is the optimal pH for conjugation reactions with NHS-PEG4-(m-PEG12)3-ester?

NHS esters react efficiently with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) in a pH range of 7.2 to 8.5.[9][10] At a lower pH, the amine groups are protonated and less reactive, while at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which can reduce conjugation efficiency.[10]

Q6: Which buffers should I use for the conjugation reaction, and which should I avoid?

It is essential to use buffers that do not contain primary amines.[1][3][4] Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a commonly used buffer.[1][4] Avoid buffers such as Tris or glycine, as the primary amines in these buffers will compete with the target molecule for reaction with the NHS ester.[1][3][4]

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Possible Cause	Solution
Low or No Conjugation	Hydrolyzed NHS Ester: The reagent may have been exposed to moisture.	Ensure the reagent was stored at -20°C with a desiccant and equilibrated to room temperature before opening.[1] [2][3][4] Always prepare fresh solutions of the reagent in anhydrous DMSO or DMF immediately before use.[10]
Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5. [10]	Verify the pH of your reaction buffer. A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester. [10]	
Presence of Competing Amines: Your buffer or sample contains primary amines (e.g., Tris, glycine).[1][3][4]	If necessary, perform a buffer exchange using dialysis or desalting columns to move your sample into an amine-free buffer like PBS.[1][3]	
Low Protein Concentration: The rate of hydrolysis is a more significant competitor in dilute protein solutions.[10]	If possible, increase the concentration of your protein to favor the conjugation reaction over hydrolysis.[10]	-
Precipitation of Conjugate	Hydrophobicity: The modification of your protein may have increased its hydrophobicity, leading to precipitation.	The PEG linker in NHS-PEG4- (m-PEG12)3-ester is designed to be hydrophilic to increase the solubility of the resulting conjugate.[11] If precipitation still occurs, consider optimizing the degree of labeling by adjusting the molar excess of the PEG reagent.



Inaccurate Reagent Amount:

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reagent.

To facilitate handling, you can prepare a stock solution in anhydrous DMSO or DMF, use it immediately for your set of experiments, and discard the rest.[7] Do not store this stock solution.

Ouantitative Data Summary

Parameter	Value	Source(s)
Storage Temperature	-20°C	[1][2][3][4][5][6]
Molecular Weight	2420.9 g/mol	[5][12]
Purity	> 90-96%	[5][12]
Reaction pH Range	7.0 - 9.0	[2][3]
Optimal Reaction pH	7.2 - 8.5	[9][10]
Recommended Molar Excess (for Proteins)	5 to 20-fold	[3][7]
Incubation Time (Room Temperature)	30 - 60 minutes	[1][3][4]
Incubation Time (on ice or 4°C)	2 hours	[1][3][4][13]

Experimental Protocols

Protocol for Protein Labeling with NHS-PEG4-(m-PEG12)3-ester

This protocol is a general guideline and may require optimization for your specific protein and application.

Materials Required:

NHS-PEG4-(m-PEG12)3-ester



- Protein to be labeled in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.4)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis cassette for purification

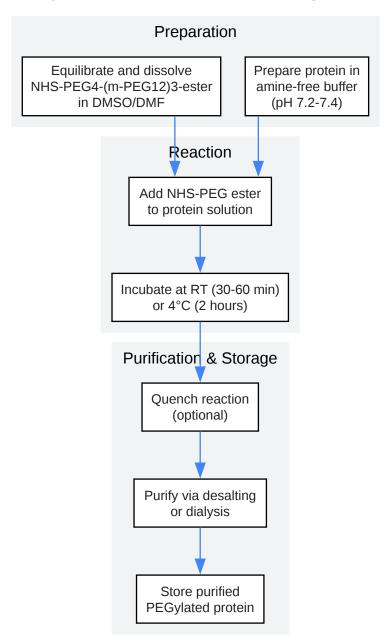
Procedure:

- Equilibrate Reagent: Allow the vial of **NHS-PEG4-(m-PEG12)3-ester** to warm to room temperature before opening.[1][3][4]
- Prepare Protein Solution: Dissolve your protein in an amine-free buffer at a concentration of 1-10 mg/mL.[1][10]
- Prepare NHS Ester Solution: Immediately before use, dissolve the NHS-PEG4-(m-PEG12)3-ester in DMSO or DMF to a final concentration of 10 mM.[1][3][4]
- Reaction: Add a 20-fold molar excess of the dissolved **NHS-PEG4-(m-PEG12)3-ester** solution to your protein solution.[1][3][4] Ensure that the volume of the organic solvent does not exceed 10% of the total reaction volume.[1][3]
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1][3][4]
- Quenching (Optional): To stop the reaction, you can add a quenching buffer containing a primary amine, such as Tris, to a final concentration of 20-50 mM.[10]
- Purification: Remove the excess, unreacted NHS-PEG4-(m-PEG12)3-ester and the NHS
 byproduct from the labeled protein using a desalting column or dialysis.[1][3][10]
- Storage: Store the purified PEGylated protein under conditions that are optimal for the non-PEGylated protein.[1][3]

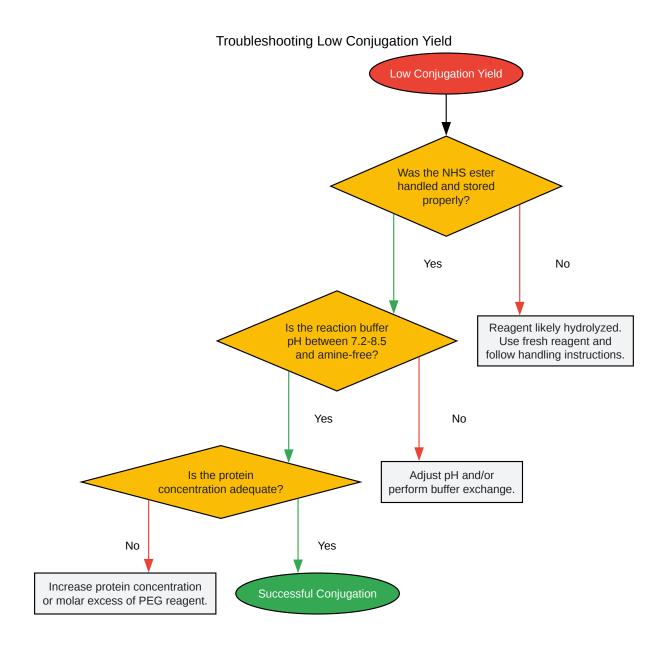
Visualizations



Experimental Workflow for Protein PEGylation







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